1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. This compound is known for its ability to act as a kinase inhibitor, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of novel compounds through reactions involving furan and thiophene derivatives, showcasing the versatility of these components in organic synthesis. For instance, Abdelrazek et al. (2010) described the synthesis of novel pyridine and naphthyridine derivatives utilizing a dimerization reaction catalyzed by sodium ethoxide, which could potentially involve similar intermediates or reactants as 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea (Abdelrazek, Kassab, Metwally, & Sobhy, 2010). This process highlights the compound's role in facilitating complex chemical transformations.
Biochemical Evaluation and Biological Activity
Flexibility in the chemical structure of urea derivatives has been explored for potential biochemical activities. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to evaluate their antiacetylcholinesterase activity, which underscores the potential of structurally similar compounds for medicinal chemistry applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anti-HIV Activity
In the realm of antiviral research, Sakakibara et al. (2015) investigated urea derivatives for their anti-HIV-1 activity, indicating the potential therapeutic applications of compounds with similar structural frameworks (Sakakibara, Baba, Okamoto, Toyama, Demizu, Misawa, Kurihara, Irie, Kato, & Maruyama, 2015).
Chemical Reactivity and Protective Groups
The 3,4-dimethoxybenzyl moiety has been utilized as a protective group in organic synthesis, demonstrating its utility in modifying the reactivity of certain functional groups. Grunder-Klotz and Ehrhardt (1991) used the 3,4-dimethoxybenzyl group to N-protect 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its role in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-7-5-13(10-17(15)24-2)11-20-19(22)21-12-14-6-8-16(25-14)18-4-3-9-26-18/h3-10H,11-12H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHISZGYCZFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(O2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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